N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo[4,3-b]pyridazine ring, and a dihydrobenzo[b][1,4]dioxine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would typically involve techniques such as X-ray diffraction .Scientific Research Applications
Synthesis and Biological Activity
This compound is involved in the synthesis and evaluation of various biological activities. For instance, Gilava et al. (2020) reported the synthesis of related triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities (Gilava et al., 2020). Additionally, Abunada et al. (2008) explored the synthesis of pyrazole derivatives, including triazolopyrimidines, and their antimicrobial activities (Abunada et al., 2008).
Anticancer and Antimicrobial Potential
Kamal et al. (2011) synthesized compounds based on similar structures and tested their anticancer activity against various cancer cell lines (Kamal et al., 2011). Also, Bektaş et al. (2007) focused on the synthesis of triazole derivatives and assessed their antimicrobial activities (Bektaş et al., 2007).
Applications in Heterocyclic Chemistry
The synthesis of various heterocyclic compounds, such as pyridazines and triazoles, that include the N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide structure has been extensively studied. For example, Riyadh (2011) reported the synthesis of enaminones and their use in creating substituted pyrazoles with antitumor and antimicrobial activities (Riyadh, 2011).
Additional Studies
Further studies by various authors have explored the synthesis and potential applications of similar compounds in diverse fields such as antimicrobial, anticancer, and pharmaceutical chemistry. These include investigations into the synthesis of novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020), as well as studies on inhibitors with potential pharmacological applications (Raboisson et al., 2003).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extraterminal (BET) family . BRD4 plays a crucial role in regulating gene transcription by binding to acetylated histones .
Mode of Action
The compound interacts with its target, BRD4, through bivalent binding , which enhances its potency . This interaction results in the downregulation of c-Myc, a protein associated with cell proliferation and growth .
Biochemical Pathways
The compound’s interaction with BRD4 affects the c-Myc pathway . Downregulation of c-Myc can lead to decreased cell proliferation and growth, which is beneficial in the context of diseases like cancer .
Pharmacokinetics
The compound exhibits an excellent pharmacokinetic profile , which contributes to its high potency in vitro and in vivo . .
Result of Action
The compound’s action results in the downregulation of c-Myc and inhibition of tumor growth in xenograft studies . This suggests that the compound could have potential applications in cancer therapy .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-15-7-6-13-18-19-14(21(13)20-15)8-17-16(22)12-9-24-10-4-2-3-5-11(10)25-12/h2-7,12H,8-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWPWIPXPUPSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3COC4=CC=CC=C4O3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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